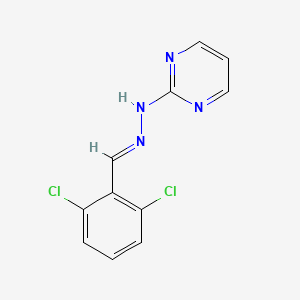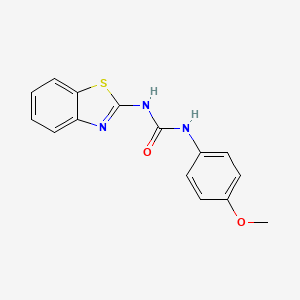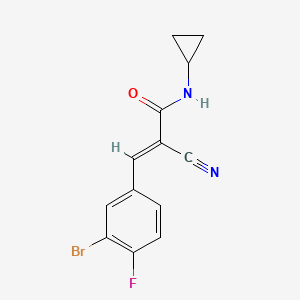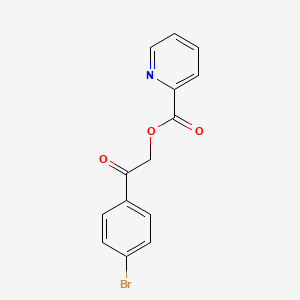
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone, also known as DCPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DCPH is a synthetic compound that is used in laboratory experiments to investigate its mechanism of action and its effects on various biological processes.
作用机制
The mechanism of action of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone is complex and involves multiple pathways. 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been shown to inhibit the activity of enzymes by binding to their active sites and preventing the substrate from binding. Additionally, 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species. 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and anti-inflammatory and antioxidant properties. 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been found to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species. Furthermore, 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has several advantages for use in lab experiments, including its synthetic nature, high purity, and well-characterized properties. 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone is relatively stable and can be stored for extended periods without significant degradation. However, 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone also has some limitations, including its potential toxicity and the need for appropriate safety measures when handling the compound. Additionally, 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone may have limited solubility in some solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone. One potential area of research is the development of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone in greater detail, including its interactions with specific enzymes and signaling pathways. Additionally, the potential therapeutic applications of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, warrant further investigation. Overall, 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone is a promising compound for biochemical and physiological research, and further studies are needed to fully understand its potential applications.
合成方法
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone is synthesized by reacting 2,6-dichlorobenzaldehyde with 2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone as a yellow crystalline powder. The purity of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone can be improved by recrystallization and further purification techniques.
科学研究应用
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-3-1-4-10(13)8(9)7-16-17-11-14-5-2-6-15-11/h1-7H,(H,14,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZUJFJXNVCGEG-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
